molecular formula C14H18N2O3 B2362510 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 2137037-43-3

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Cat. No. B2362510
CAS RN: 2137037-43-3
M. Wt: 262.309
InChI Key: NFBGVSZLXMXIBS-HAQNSBGRSA-N
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Description

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. PAC is a derivative of cyclohexane, which is a six-membered carbon ring that is commonly found in organic compounds.

Scientific Research Applications

Entangled Frameworks in Chemistry

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid plays a role in the construction of entangled structures in coordination chemistry. Li et al. (2012) discussed how variations in pH conditions lead to the creation of different entangled frameworks, including poly-threading, self-penetrating, and interpenetrating coordination structures. These frameworks were analyzed for their photoluminescent properties and thermogravimetric analyses, highlighting the compound's potential in material science and chemical engineering (Li et al., 2012).

Co-crystallization Studies

In crystallography, this compound has been used in co-crystallization studies. Bhogala and Nangia (2003) found that it can form molecular complexes with various bipyridine bases, resulting in structures like super honeycomb hydrogen bond networks and zigzag chains. These studies are significant in understanding the molecular and crystal structure of new chemical complexes (Bhogala & Nangia, 2003).

Catalysis and Organic Synthesis

In the field of organic chemistry, Sano et al. (2006) demonstrated the use of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid in the catalysis of deconjugative esterification. This shows its potential as a catalyst in synthesizing various organic compounds, an area crucial for pharmaceutical and industrial chemistry (Sano et al., 2006).

Applications in Material Science

The compound's relevance extends to material science as well. In a study by Mazur et al. (2011), a derivative of this compound showed promising antiproliferative and anti-inflammatory activities. The study provides insights into the structural differences and orientation of various molecular groups, which is valuable for material science and drug design (Mazur et al., 2011).

properties

IUPAC Name

4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBGVSZLXMXIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

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